molecular formula C28H35N3O3S B2432320 1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941920-09-8

1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2432320
CAS RN: 941920-09-8
M. Wt: 493.67
InChI Key: XJJKPRWZMAFMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H35N3O3S and its molecular weight is 493.67. The purity is usually 95%.
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Scientific Research Applications

Design and Discovery of Non-Peptide Antagonists

The compound 1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a key example of scientific efforts to design and discover non-peptide antagonists targeting specific biological receptors. A study highlighted the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives, leading to the discovery of a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This antagonist demonstrated high binding affinity and potent in vitro antagonistic activity, offering a new class of potential therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

One-Pot Synthesis Techniques

Further research into the chemical synthesis of thieno[3,2-d]pyrimidine and its derivatives revealed efficient one-pot synthesis techniques. These methods facilitate the generation of compounds through a three-component condensation, offering insights into the versatile chemical manipulations possible with the thieno[3,2-d]pyrimidine core. Such synthetic pathways are critical for the development of novel compounds with potential biological activities (Dyachenko et al., 2020).

Antidiabetic and Antitumor Potential

The exploration of thieno[3,2-d]pyrimidine derivatives extends into the realm of antidiabetic and antitumor research. Compounds synthesized from thieno[3,2-d]pyrimidine structures have been evaluated for their hypoglycemic and hypolipidemic activities, demonstrating significant potential in managing diabetes and related metabolic disorders. This research indicates the broad therapeutic applicability of these compounds, underscoring their importance in drug discovery and development (Sohda et al., 1982).

Advanced Chemical Synthesis and Characterization

Innovative synthesis and characterization techniques for thieno[3,2-d]pyrimidine derivatives have been developed, including methods for creating fused heterocycles and conducting comprehensive structural analyses. These advancements in chemical synthesis and analytical methodologies contribute significantly to the understanding of the compound's properties and potential applications in various scientific and therapeutic contexts (Ashraf et al., 2019).

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-[[4-(4-methylpiperidine-1-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3S/c1-19-11-14-29(15-12-19)26(32)22-9-7-21(8-10-22)17-31-27(33)25-24(13-16-35-25)30(28(31)34)18-23-6-4-3-5-20(23)2/h3-6,13,16,19,21-22H,7-12,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJKPRWZMAFMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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